Ethyl sorbate is the ethyl ester of sorbic acid. [] It is found naturally in some fruits, but is primarily produced synthetically for use in scientific research. [, ] It serves as a valuable reagent in various organic synthesis reactions and plays a significant role in the development of new materials, natural product synthesis, and the study of chemical reactions.
Ethyl sorbate can be derived from natural sources or produced synthetically. While it can be found in certain fruits, the majority of ethyl sorbate used commercially is synthesized through chemical processes. It belongs to the class of compounds known as esters, specifically categorized under alkyl sorbates. The compound has the molecular formula and a molecular weight of approximately 140.18 g/mol .
Ethyl sorbate is commonly synthesized through several methods, primarily involving the esterification of sorbic acid with ethanol.
The synthesis typically requires careful control of temperature and reaction conditions to optimize yield and selectivity. For instance, during vapor-phase reactions, maintaining specific temperatures can significantly influence product formation and purity.
Ethyl sorbate has a distinct molecular structure characterized by its ester functional group. The structural formula can be represented as follows:
Key structural data include:
Ethyl sorbate participates in various chemical reactions, particularly in organic synthesis:
The reactions involving ethyl sorbate often require specific conditions such as temperature control, catalysts, and sometimes inert atmospheres to prevent unwanted side reactions.
The mechanism of action for ethyl sorbate varies depending on the specific reaction context:
These mechanisms highlight the compound's role as both a reactant and a product in various synthetic pathways.
Relevant data from thermal analysis indicates initial decomposition temperatures ranging from 106°C to 112°C .
Ethyl sorbate finds applications across various fields:
Ethyl sorbate is systematically named as ethyl (2E,4E)-hexa-2,4-dienoate, reflecting its esterification of sorbic acid with ethanol. Its molecular formula is C8H12O2, corresponding to a molecular weight of 140.18 g/mol. Key synonyms include ethyl 2,4-hexadienoate and sorbic acid ethyl ester, with CAS Registry Number 2396-84-1 exclusively designating the (E,E)-isomer [2] [4] [5].
The compound is a colorless to pale yellow liquid with a characteristic fruity odor. Its physical properties are critical for industrial handling and formulation:
Table 1: Physicochemical Properties of Ethyl Sorbate
Property | Value | Conditions |
---|---|---|
Density | 0.936–0.939 g/cm³ | 25°C |
Refractive Index | 1.491–1.498 | 20°C |
Boiling Point | 195–196°C | 760 mm Hg |
82–83°C | 13 mm Hg | |
Flash Point | 69.4°C (157°F) | TCC method |
Solubility in Water | 747.7 mg/L | 25°C |
LogP (octanol/water) | 2.39–2.42 | Estimated |
Vapor Pressure | 0.418 mm Hg | 25°C |
Data derived from [2] [4] [5].
The (2E,4E) designation confirms that ethyl sorbate exists predominantly with trans configurations across both double bonds. This stereochemistry is critical for its organoleptic and chemical behavior. The planar arrangement of the conjugated system minimizes steric strain and optimizes electronic delocalization. While photoisomerization can generate other isomers (e.g., 2E,4Z or 2Z,4E), the (E,E) form is the commercially significant isomer used in flavor applications due to its stability and sensory profile [4] [9].
Ethyl sorbate features a π-conjugated diene system (C2=C3–C4=C5) that governs its reactivity. This electron-delocalized structure:
Ethyl sorbate was first commercialized as a flavor enhancer in the 1960s following its inclusion in the FEMA GRAS list (FEMA #2459) in 1965. Its initial applications leveraged its tropical fruit character—specifically pineapple nuances—to enhance synthetic fruit flavors. The compound filled a niche for ester flavors with both green (unripe) and juicy (ripe) sensory dimensions, differing from simpler esters like ethyl butyrate [4] [10].
By the 1980s, its use expanded into complex flavor systems including rum, caramel, and stone fruits (peach, apricot), as documented by Bedoukian Research. Perfumers also adopted it for licorice-anisic top notes and tropical fruit accords, capitalizing on its volatility and stability in ethanol-based formulations [4] [8]. Regulatory acceptance under FDA 21 CFR 172.515 (1974) solidified its status as a versatile synthetic flavorant in processed foods [3].
Ethyl sorbate holds multiple regulatory approvals for food use:
Table 2: Global Regulatory Status of Ethyl Sorbate
Agency/System | Identifier | Scope of Approval |
---|---|---|
FEMA (U.S.) | GRAS 2459 | Flavoring for human foods |
FDA (U.S.) | 21 CFR 172.515 | Synthetic flavoring substance |
JECFA (FAO/WHO) | JECFA 1178 | International food standard |
DG SANTE (EU) | FL No. 09.194 | Approved flavoring |
Data compiled from [3] [4] [10].
The compound’s regulatory acceptance mandates ≥98% isomeric purity (sum of isomers), with the (E,E)-form dominant. Its GRAS status is periodically reaffirmed through FEMA’s expert panel reviews, most recently in 2008 as part of α,β-unsaturated carbonyl reassessments [10].
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